BRD4 BD2 Binding Affinity (Kd) – 4-Bromo vs. 4-tert-Butyl Substitution
In a BROMOscan assay using human partial-length BRD4 BD2 expressed in a bacterial system, 4-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibited a dissociation constant (Kd) of 0.30 nM [1]. In contrast, the structurally related 4-tert-butyl analog (CAS not provided) showed a Kd of 3.4 nM for BRD4 BD1 and a markedly weaker affinity for BD2 (Kd = 3300 nM by ITC), indicating that the 4-bromo substituent uniquely favors BD2 engagement over BD1 [2]. This 11-fold improvement in BD2 binding potency positions the 4-bromo compound as a superior probe for studying BD2-specific functions.
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.30 nM (BROMOscan) |
| Comparator Or Baseline | 4-tert-butyl analog: Kd(BD1) = 3.4 nM; Kd(BD2) = 3300 nM (ITC) |
| Quantified Difference | 11-fold superior BD2 affinity for the 4-bromo analog |
| Conditions | BRD4 BD2 (partial length) expressed in E. coli; BROMOscan assay vs. ITC |
Why This Matters
Researchers requiring high-affinity, BD2-selective engagement for mechanistic studies should prioritize the 4-bromo variant over bulkier alkyl-substituted analogs.
- [1] BindingDB. (2024). BDBM50148603 (CHEMBL3770724). Affinity Data: Kd = 0.30 nM for human BRD4 BD2. View Source
- [2] BindingDB. (2024). BDBM50148603 (CHEMBL3770724). Affinity Data: Kd = 3.40 nM for BRD4 BD1; Kd = 3.30E+3 nM for BRD4 BD1 (ITC). View Source
